UPCDC30245

p97/VCP Drug Resistance Allosteric Inhibition

UPCDC30245 is a uniquely differentiated allosteric p97/VCP inhibitor that binds at the D1-D2 domain interface. Unlike ATP-competitive inhibitors such as CB-5083, it retains full potency against resistant p97 mutants (N660K, T688A, D649A/T688A) and uniquely blocks endo-lysosomal degradation—a phenotype not observed with other p97 inhibitors. Its distinct mechanism enables host-directed antiviral studies by inhibiting coronavirus entry. Essential for resistance mechanism research, endo-lysosomal trafficking investigations, and next-generation p97-targeted therapy development. Standard B2B procurement; for R&D use only.

Molecular Formula C28H38FN5
Molecular Weight 463.6 g/mol
Cat. No. B611594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUPCDC30245
SynonymsUPCDC30245, UPCDC 30245, UPCDC-30245
Molecular FormulaC28H38FN5
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F
InChIInChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3
InChIKeyLZHXZCVDLATFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UPCDC30245: A Selective Allosteric p97/VCP ATPase Inhibitor for Cancer and Resistance Research


UPCDC30245 is a potent, allosteric inhibitor of the AAA+ ATPase p97/VCP (valosin-containing protein), a critical regulator of protein homeostasis. It binds at the interface of the D1 and D2 ATPase domains, preventing the conformational changes required for p97 function. UPCDC30245 is a key tool compound for dissecting p97 biology and evaluating therapeutic strategies, particularly in contexts of resistance to ATP-competitive inhibitors [1][2].

Why UPCDC30245 Cannot Be Replaced by Other p97 Inhibitors Like CB-5083 or NMS-873


Despite sharing the p97 ATPase target, UPCDC30245 is not functionally equivalent to ATP-competitive inhibitors like CB-5083 or even other allosteric inhibitors such as NMS-873. Its unique binding mode and distinct downstream cellular effects mean that substituting it with another p97 inhibitor will not replicate experimental outcomes, particularly in studies of drug resistance or endo-lysosomal trafficking. The critical differentiation lies in its ability to overcome ATP-competitive resistance mutations and its specific disruption of the endo-lysosomal pathway, a phenotype not observed with other p97 inhibitors. These differences are quantified below and are essential for accurate scientific selection and procurement [1][2].

UPCDC30245 Quantitative Differentiation: Head-to-Head Comparisons with CB-5083 and NMS-873


UPCDC30245 Retains Full Potency Against ATP-Competitive p97 Inhibitor-Resistant Mutants N660K and T688A

In a direct head-to-head comparison, the allosteric inhibitors UPCDC30245 and NMS-873 retained full activity against two clinically relevant CB-5083-resistant p97 mutants (N660K and T688A). In contrast, the ATP-competitive inhibitor CB-5083 exhibited significant resistance to these mutants, with IC50 values increasing 28.5-fold and 58-fold, respectively [1][2].

p97/VCP Drug Resistance Allosteric Inhibition Cancer

UPCDC30245 Demonstrates 30-Fold Higher Potency than CB-5083 Against a Clinically Relevant p97 Double Mutant

In a cellular model of acquired resistance, a HCT116 cell line harboring the p97 double mutation D649A/T688A was found to be highly resistant to CB-5083. In direct comparison, UPCDC30245 and NMS-873 were 30-fold more potent than CB-5083 at inhibiting the proliferation of this resistant cell line [1].

p97/VCP Drug Resistance Cancer Cell Proliferation

UPCDC30245 Uniquely Blocks Endo-Lysosomal Degradation, a Phenotype Absent with CB-5083

Proteomic and functional analyses revealed that UPCDC30245 treatment uniquely blocks endo-lysosomal degradation by inhibiting early endosome formation and reducing lysosomal acidity. This effect is not observed with the potent p97 inhibitor CB-5083, indicating a distinct mechanism of action for UPCDC30245 beyond simple p97 inhibition [1].

Endo-Lysosomal Pathway Autophagy p97/VCP Mechanism of Action

UPCDC30245 Does Not Activate the Unfolded Protein Response (UPR), Unlike ATP-Competitive Inhibitors

While ATP-competitive p97 inhibitors like CB-5083 strongly induce ER stress and the unfolded protein response (UPR) as part of their mechanism, UPCDC30245 treatment does not significantly affect ER-associated degradation (ERAD) or activate the UPR pathway. Instead, it increases the lipidated form of LC3 (LC3-II), indicating a distinct impact on autophagic pathways [1].

ER Stress UPR p97/VCP Mechanism of Action

UPCDC30245: Optimal Use Cases in Drug Resistance, Autophagy, and Antiviral Research


Investigating and Overcoming Resistance to ATP-Competitive p97 Inhibitors

This is the primary application for UPCDC30245. As shown in Section 3, UPCDC30245 retains full potency against p97 mutants (N660K, T688A, D649A/T688A) that confer resistance to CB-5083 and other ATP-competitive inhibitors. Researchers studying acquired resistance mechanisms in cancer or developing next-generation therapies should select UPCDC30245 to assess p97 inhibition in resistant models where CB-5083 is ineffective [1][2].

Dissecting the Role of p97 in Endo-Lysosomal Trafficking and Autophagy

UPCDC30245 uniquely blocks endo-lysosomal degradation, a phenotype not observed with CB-5083. This makes it an essential tool for studies focused on the role of p97 in autophagy, lysosomal function, and membrane trafficking. Researchers investigating these pathways can use UPCDC30245 to specifically perturb the endo-lysosomal system without activating the UPR, enabling cleaner mechanistic insights [1].

Evaluating p97 as a Target for Antiviral Strategies, Particularly Against Coronaviruses

The unique ability of UPCDC30245 to block endo-lysosomal degradation has been shown to inhibit the entry of coronaviruses into host cells. This application stems directly from its distinct mechanism of action, as detailed in Section 3. Researchers exploring p97 inhibition as a host-directed antiviral strategy should utilize UPCDC30245 due to its specific, validated effect on viral entry pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for UPCDC30245

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.